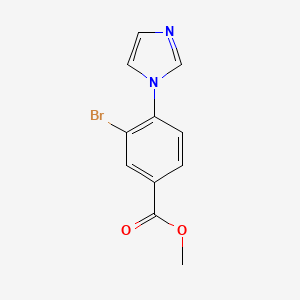

![molecular formula C9H8F2O3 B1434961 2-[2-(Difluoromethyl)phenoxy]acetic acid CAS No. 1889400-31-0](/img/structure/B1434961.png)

2-[2-(Difluoromethyl)phenoxy]acetic acid

Overview

Description

“2-[2-(Difluoromethyl)phenoxy]acetic acid” is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F2O3/c10-9(11)6-3-1-2-4-7(6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) . This indicates the presence of a difluoromethyl group and a phenoxy group attached to an acetic acid molecule.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 202.16 .Scientific Research Applications

Anti-inflammatory Activity : Compounds similar to 2-[2-(Difluoromethyl)phenoxy]acetic acid, specifically substituted (2-phenoxyphenyl)acetic acids, have been identified to exhibit anti-inflammatory activity. This activity is notably enhanced by halogen substitution in the phenoxy ring. Such compounds have shown promising results in initial screenings for treating adjuvant arthritis with a low ulcerogenic potential (Atkinson et al., 1983).

Anti-mycobacterial Agents : Derivatives of phenoxy acetic acid, which includes this compound, have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This suggests potential application in tuberculosis treatment (Yar et al., 2006).

Herbicide Resistance in Agriculture : Research on phenoxy herbicides, such as 2,4-dichlorophenoxy acetic acid and related compounds, has shown their extensive use in agriculture for weed control. Studies have investigated the introgression of phenoxy resistance from wild radish to cultivated radish, which has implications for the development of herbicide-tolerant cultivars (Jugulam et al., 2014).

Adsorption and Removal of Herbicides : The adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid, a commonly used phenoxy acid herbicide, on granular activated carbon have been studied. This research is significant for environmental protection and water purification (Aksu & Kabasakal, 2004).

Photoaffinity Labeling : Derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid have been developed for photoaffinity labeling. This has applications in spectrophotometric detection without using radioactive techniques, which is valuable in biological research (Hatanaka et al., 1989).

Safety and Hazards

The safety information available indicates that “2-[2-(Difluoromethyl)phenoxy]acetic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-[2-(Difluoromethyl)phenoxy]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . For instance, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent cellular responses. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, altering the flow of metabolites and the production of energy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins can affect its distribution within cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name |

2-[2-(difluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)6-3-1-2-4-7(6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPWAACLWKVRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)

![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)

![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)

![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)

![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)